molecular formula C15H15F2NO2S B14930627 N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide

N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B14930627
M. Wt: 311.3 g/mol
InChI Key: PNPJKMGBOZCQFL-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,5-difluoroaniline with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.

    Biological Research: It is used in studies involving enzyme inhibition and protein interactions. The compound’s fluorine atoms enhance its binding affinity and specificity.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules. Its stability and reactivity make it valuable in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of fluorine atoms enhances the compound’s binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)thiourea: This compound shares the 2,5-difluorophenyl group but has a thiourea moiety instead of a sulfonamide group.

    N-(2,5-difluorophenyl)-2-pyrazinecarboxamide: This compound contains the 2,5-difluorophenyl group and a pyrazinecarboxamide moiety.

Uniqueness

N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of both the 2,5-difluorophenyl group and the 2,4,5-trimethylbenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and binding affinity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H15F2NO2S

Molecular Weight

311.3 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C15H15F2NO2S/c1-9-6-11(3)15(7-10(9)2)21(19,20)18-14-8-12(16)4-5-13(14)17/h4-8,18H,1-3H3

InChI Key

PNPJKMGBOZCQFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)F)F)C

Origin of Product

United States

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